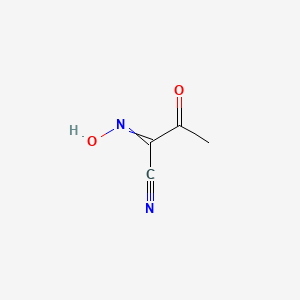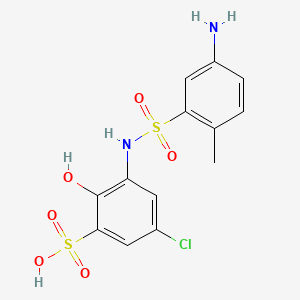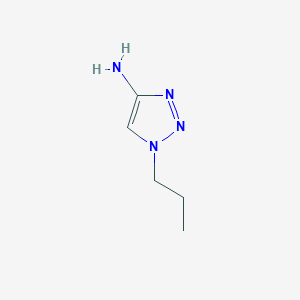
(E)-N-hydroxy-2-oxopropanimidoyl cyanide
Vue d'ensemble
Description
(E)-N-hydroxy-2-oxopropanimidoyl cyanide, also known as N-Hydroxy-2-oxopropanimidoyl cyanide, is a chemical compound with the molecular formula C₄H₄N₂O₂ and a molecular weight of 112.087 g/mol . This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-N-hydroxy-2-oxopropanimidoyl cyanide can be synthesized through various methods. One common approach involves the reaction between α-hydroxyketones, oxoacetonitriles, and anilines . This three-component synthesis is concise and efficient, making it suitable for producing pyrrole-based drug candidates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using appropriate catalysts, are applicable.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-N-hydroxy-2-oxopropanimidoyl cyanide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with primary aliphatic amines, cyclohexanamine, and amines containing an adamantane fragment to form 4-alkylamino and 4-cyclohexylamino-3-nitrosobut-3-en-2-ones.
Photocyclization Reactions: This compound can undergo photocyclization to yield cyclobutanol oximes.
Common Reagents and Conditions:
Condensation Reactions: Primary aliphatic amines, cyclohexanamine, and substituted anilines are commonly used reagents.
Photocyclization Reactions: UV light is used to initiate the reaction.
Major Products Formed:
Condensation Reactions: 4-alkylamino and 4-cyclohexylamino-3-nitrosobut-3-en-2-ones.
Photocyclization Reactions: Cyclobutanol oximes.
Applications De Recherche Scientifique
(E)-N-hydroxy-2-oxopropanimidoyl cyanide has several scientific research applications, including:
Biology and Medicine: The compound’s derivatives are being explored for their biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Industry: Its unique reactivity makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
(E)-N-hydroxy-2-oxopropanimidoyl cyanide can be compared with similar compounds such as 3-hydroxyiminopentane-2,4-dione. Both compounds exhibit tautomerism and isomerism, leading to the formation of different products under similar reaction conditions . this compound is unique due to its specific reactivity and the types of products it forms, such as cyclobutanol oximes and nitrosobut-3-en-2-ones .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
2-hydroxyimino-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3(7)4(2-5)6-8/h8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOHWQFPTDAXJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724135 | |
| Record name | 2-(Hydroxyimino)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69316-38-7 | |
| Record name | 2-(Hydroxyimino)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Isopropyl-N-methoxy-N-methyl-1H-benzo[D][1,2,3]triazole-6-carboxamide](/img/structure/B1507033.png)


![C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE](/img/structure/B1507036.png)
![3-Iodo-5-nitro-imidazo[1,2-A]pyridine](/img/structure/B1507037.png)

![4,5-Diphenylpyrrolo[1,2-A]quinoline](/img/structure/B1507044.png)

![tert-Butyl {2-bromo-4-[2-(pyridin-3-yl)ethenyl]phenoxy}acetate](/img/structure/B1507047.png)
![2-(4-Methylphenyl)-2-[(2-methyl-2-propanyl)oxy]ethanol](/img/structure/B1507048.png)

![4-[3-Amino-2-(tert-butoxycarbonyl)pyridin-4-yl]benzoic acid](/img/structure/B1507052.png)
